![molecular formula C24H23N3O4S2 B2723657 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide CAS No. 850911-45-4](/img/structure/B2723657.png)

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

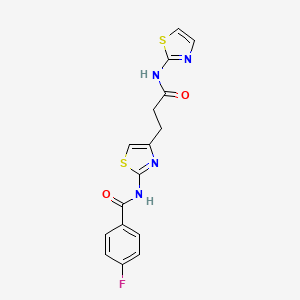

The compound “N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The presence of the morpholinylsulfonyl group suggests that this compound may have some biological activity, as sulfonyl groups are often found in various drugs and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzothiazole ring system is aromatic, which may contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the sulfonyl group. Benzothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Benzothiazole Derivatives

Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating versatility in medicinal chemistry and organic synthesis. For example, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-benzylbenzamides involves transformations that are indicative of the reactivity and potential applications of benzothiazole compounds in creating biologically active molecules or intermediates for further chemical reactions (Atanassov et al., 2002).

Anticancer Activity

Benzothiazole derivatives exhibit significant anticancer properties. The synthesis of new benzothiazole acylhydrazones as anticancer agents reveals that substitutions at specific positions on the benzothiazole scaffold modulate antitumor properties, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye et al., 2018).

Catalytic Applications

Benzothiazole derivatives also find applications in catalysis, illustrating their utility in facilitating chemical transformations. For instance, the development of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes showcases their activities toward Heck coupling, which is crucial for forming carbon-carbon bonds in organic synthesis (Yen et al., 2006).

Antimicrobial and Anticonvulsant Properties

The synthesis and evaluation of benzothiazole derivatives for antimicrobial and anticonvulsant activities highlight their potential as lead compounds for developing new therapeutic agents. These studies demonstrate the biochemical reactivity of benzothiazole compounds and their potential in addressing various health conditions (Patel et al., 2009).

Environmental Implications

Research on benzothiazoles derived from rubber indicates their environmental impact, especially concerning their leaching into water systems. This aspect is crucial for understanding the lifecycle and ecological footprint of benzothiazole derivatives, including potential environmental chemistry applications or implications (Reddy & Quinn, 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-2-27-21-12-9-17-5-3-4-6-20(17)22(21)32-24(27)25-23(28)18-7-10-19(11-8-18)33(29,30)26-13-15-31-16-14-26/h3-12H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZOYNKFDJBRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)

![N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2723580.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)

![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2723590.png)

![2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2723592.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)